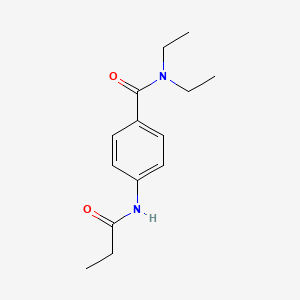

N,N-diethyl-4-(propanoylamino)benzamide

Description

Properties

IUPAC Name |

N,N-diethyl-4-(propanoylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-4-13(17)15-12-9-7-11(8-10-12)14(18)16(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKPUQTUFURXOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(propanoylamino)benzamide typically involves the reaction of 4-aminobenzamide with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-aminobenzamide and propanoyl chloride.

Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, with triethylamine as the base.

Procedure: The 4-aminobenzamide is dissolved in the solvent, and propanoyl chloride is added dropwise while maintaining the temperature at around 0°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(propanoylamino)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N-diethyl-4-(propanoylamino)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and biological activities of N,N-diethyl-4-(propanoylamino)benzamide and related compounds:

| Compound Name | Structural Features | Biological Activity | Key Differences |

|---|---|---|---|

| This compound | Diethylamide, propanoylamino group | Enzyme inhibition, antimicrobial | Reference compound |

| N,N-Diethyl-4-(tert-butyl)benzamide | Diethylamide, tert-butyl group | Antiviral, antimicrobial | Bulkier, hydrophobic substituent |

| 3,4-Dichloro-N-[4-(propanoylamino)phenyl]benzamide | Chloro, propanoylamino | Enzyme/receptor interaction | Halogen substituents enhance binding via halogen bonds |

| N-(2-Hydroxy-4-methylphenyl)-4-(propanoylamino)benzamide | Hydroxyl, methyl, propanoylamino | Varied reactivity (potential) | Hydroxyl group increases polarity and H-bonding |

| N,N-Diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide | Quinoline, piperidine, diethylamide | Delta opioid receptor agonism | Extended aromatic system for receptor specificity |

Impact of Substituents on Properties

- Diethylamide vs. Tert-butyl (): The tert-butyl group in N,N-diethyl-4-(tert-butyl)benzamide increases hydrophobicity, enhancing membrane permeability but reducing solubility.

- Chloro Substituents (): The 3,4-dichloro derivative exhibits stronger electronegativity, enabling halogen bonding with targets like enzymes or receptors. This contrasts with the target compound’s propanoylamino group, which may prioritize amide-mediated interactions .

- Hydroxyl and Methyl Groups (): The hydroxyl group in N-(2-hydroxy-4-methylphenyl)-4-(propanoylamino)benzamide introduces acidity and metabolic susceptibility (e.g., glucuronidation), whereas the methyl group adds steric hindrance. The target compound’s diethylamide lacks such polarity, favoring different pharmacokinetic profiles .

Q & A

Q. What synthetic strategies are recommended for preparing N,N-diethyl-4-(propanoylamino)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. A general approach includes:

Amide bond formation : React 4-aminobenzoic acid derivatives with propanoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to introduce the propanoylamino group.

N,N-diethylation : Treat the intermediate with diethyl sulfate or ethyl bromide in the presence of a base (e.g., KCO) in DMF at 80–100°C .

Optimization tips:

- Use in-line IR spectroscopy to monitor reaction progress and intermediates, as demonstrated in continuous-flow synthesis of related benzamides .

- Control temperature and solvent polarity to minimize side reactions (e.g., over-alkylation).

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., diethyl groups at 1.2–1.4 ppm for CH and 3.3–3.5 ppm for CH) and the propanoylamino moiety .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.

- Elemental analysis : Validate empirical formula (CHNO) with ≤0.4% deviation .

Q. What preliminary biological screening assays are suitable for assessing the bioactivity of this compound?

- Methodological Answer :

- Receptor binding assays : Screen for opioid receptor affinity (delta, mu, kappa) using radioligand displacement (e.g., H-DAMGO for mu receptors) in transfected HEK293 cell membranes .

- Cytotoxicity assays : Test against human cancer cell lines (e.g., MCF-7, HepG2) via MTT assays at 10–100 µM concentrations.

Advanced Research Questions

Q. How can researchers evaluate the selectivity of this compound for delta opioid receptors versus mu/kappa subtypes?

- Methodological Answer :

- Competitive binding assays : Use CHO-K1 cells expressing human delta (DOR), mu (MOR), and kappa (KOR) receptors. Incubate with H-naltrindole (DOR-specific) and calculate IC values. Compare selectivity ratios (e.g., DOR:MOR >100-fold indicates high selectivity) .

- Functional assays : Measure cAMP inhibition via BRET-based biosensors to assess agonist efficacy at each receptor subtype .

Q. What strategies improve the metabolic stability of this compound for in vivo pharmacokinetic studies?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-position of the benzamide ring to reduce CYP450-mediated oxidation .

- Prodrug design : Mask the propanoylamino group as a tert-butyl carbamate, which hydrolyzes in plasma to release the active compound .

- In vitro microsomal stability assays : Use rat liver microsomes with NADPH cofactor to estimate half-life (t) and intrinsic clearance .

Q. How can computational modeling guide the optimization of this compound’s receptor-binding affinity?

- Methodological Answer :

- Molecular docking : Simulate ligand-receptor interactions using delta opioid receptor crystal structures (PDB: 4EJ4). Focus on key residues (e.g., Asp128, Tyr129) for hydrogen bonding with the propanoylamino group .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding pocket stability and identify conformational changes that enhance affinity .

Q. What experimental designs are effective for resolving contradictions in reported biological activity data?

- Methodological Answer :

- Dose-response standardization : Replicate assays across multiple labs using identical cell lines (e.g., ATCC-certified SH-SY5Y) and ligand concentrations.

- Orthogonal validation : Confirm receptor activation via calcium flux assays (FLIPR) alongside cAMP inhibition .

- Meta-analysis : Compare data across studies with standardized metrics (e.g., pEC, Emax) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.